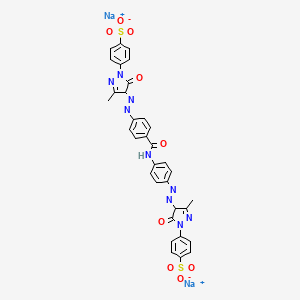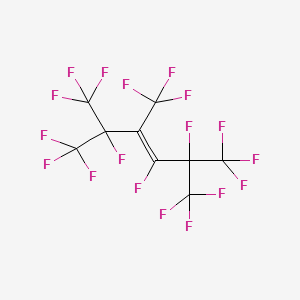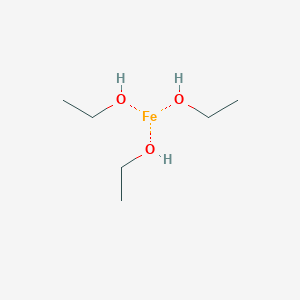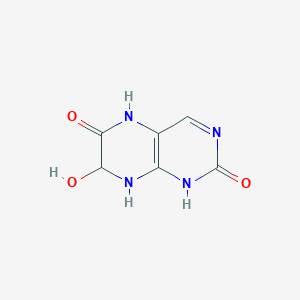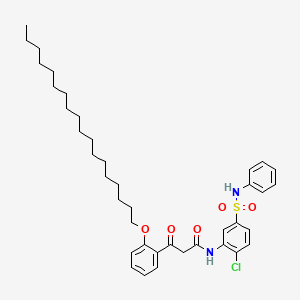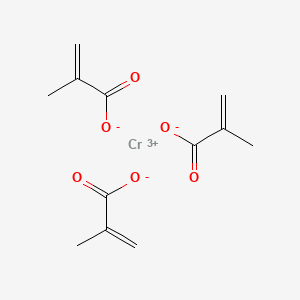
Chromium methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium methacrylate is a coordination compound formed by the interaction of chromium ions with methacrylate ligands. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications. This compound is often used in polymerization processes and as a catalyst in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: Chromium methacrylate can be synthesized through several methods. One common approach involves the reaction of chromium chloride with methacrylic acid in the presence of a base. The reaction typically occurs in an aqueous medium, and the product is isolated through precipitation or solvent extraction.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where chromium salts are reacted with methacrylic acid under controlled conditions. The reaction parameters, such as temperature, pH, and concentration, are carefully monitored to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: Chromium methacrylate undergoes various chemical reactions, including:
Oxidation: Chromium in the +3 oxidation state can be oxidized to higher oxidation states under specific conditions.
Reduction: this compound can be reduced to lower oxidation states using reducing agents.
Substitution: The methacrylate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions can be carried out using various nucleophiles under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of chromium(VI) compounds, while reduction can yield chromium(II) species.
科学研究应用
Chromium methacrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in polymerization reactions to produce high-performance polymers.
Biology: this compound is studied for its potential use in biological systems, particularly in enzyme immobilization and as a biosensor component.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent binding properties and stability.
作用机制
The mechanism by which chromium methacrylate exerts its effects involves the interaction of chromium ions with various molecular targets. In catalytic applications, chromium ions facilitate the polymerization process by coordinating with monomers and promoting their activation. In biological systems, this compound can interact with proteins and enzymes, affecting their activity and stability.
相似化合物的比较
Chromium methacrylate can be compared with other similar compounds, such as:
Chromium acetate: Used in similar catalytic applications but has different solubility and stability properties.
Chromium chloride: Commonly used in organic synthesis but lacks the specific reactivity of this compound in polymerization reactions.
Chromium nitrate: Used in various industrial processes but has different coordination chemistry compared to this compound.
Uniqueness: this compound is unique due to its ability to act as both a catalyst and a reactant in polymerization processes. Its specific coordination chemistry with methacrylate ligands provides distinct advantages in terms of reactivity and stability.
By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of this compound, researchers and industry professionals can harness its potential for various scientific and industrial applications.
属性
CAS 编号 |
25182-44-9 |
|---|---|
分子式 |
C12H15CrO6 |
分子量 |
307.24 g/mol |
IUPAC 名称 |
chromium(3+);2-methylprop-2-enoate |
InChI |
InChI=1S/3C4H6O2.Cr/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6);/q;;;+3/p-3 |
InChI 键 |
FYDNFZPPZJDFRY-UHFFFAOYSA-K |
规范 SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Cr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


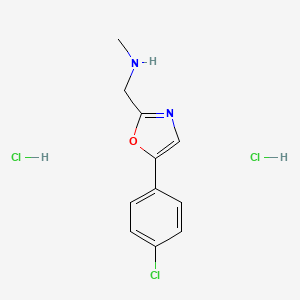
![(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13804799.png)
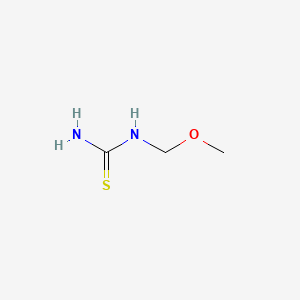
![Azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13804807.png)

![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)

![Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-](/img/structure/B13804829.png)
